Tris(2-ethoxyethanolato-O,O')aluminium
Description
Tris(2-ethoxyethanolato-O,O')aluminium is an aluminium-based coordination complex where the central aluminium(III) ion is chelated by three 2-ethoxyethanolato ligands. These ligands coordinate via their ether and hydroxyl oxygen atoms, forming a stable octahedral geometry. Such complexes are often utilized as precursors in sol-gel processes, catalysts, or molecular building blocks for advanced materials due to their tunable ligand environments and thermal stability.
Properties
CAS No. |
53632-65-8 |
|---|---|
Molecular Formula |
C12H27AlO6 |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
tris(2-ethoxyethoxy)alumane |
InChI |
InChI=1S/3C4H9O2.Al/c3*1-2-6-4-3-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI Key |
GUZZRKYIWINGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO[Al](OCCOCC)OCCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-ethoxyethanolato-O,O’)aluminium can be synthesized through the reaction of aluminum alkoxides with 2-ethoxyethanol. The reaction typically involves the following steps:
Preparation of Aluminum Alkoxide: Aluminum metal is reacted with an alcohol (e.g., ethanol) to form aluminum alkoxide.
Reaction with 2-Ethoxyethanol: The aluminum alkoxide is then reacted with 2-ethoxyethanol under controlled conditions to form Tris(2-ethoxyethanolato-O,O’)aluminium.
Industrial Production Methods
Industrial production methods for Tris(2-ethoxyethanolato-O,O’)aluminium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(2-ethoxyethanolato-O,O’)aluminium undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form aluminum hydroxide and 2-ethoxyethanol.
Alcoholysis: Reaction with alcohols to exchange the 2-ethoxyethanol ligands with other alkoxide ligands.
Thermal Decomposition: Heating the compound can lead to the formation of aluminum oxide and the release of 2-ethoxyethanol.
Common Reagents and Conditions
Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Various alcohols can be used as reagents, and the reaction conditions depend on the specific alcohol used.
Thermal Decomposition: This reaction is carried out at elevated temperatures, typically above 200°C.
Major Products Formed
Hydrolysis: Aluminum hydroxide and 2-ethoxyethanol.
Alcoholysis: Aluminum alkoxides and 2-ethoxyethanol.
Thermal Decomposition: Aluminum oxide and 2-ethoxyethanol.
Scientific Research Applications
Tris(2-ethoxyethanolato-O,O’)aluminium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tris(2-ethoxyethanolato-O,O’)aluminium involves the coordination of the aluminum center with the 2-ethoxyethanol ligands. This coordination allows the compound to participate in various chemical reactions, such as hydrolysis and alcoholysis. The aluminum center can also act as a Lewis acid, facilitating catalytic reactions by accepting electron pairs from reactants .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on three analogous aluminium(III) complexes from the literature, emphasizing structural and functional differences driven by ligand variations.
Tris(methyl 3-oxobutanoato-κ²O,O')aluminium(III)
- Structure: The aluminium center is octahedrally coordinated by six oxygen atoms from three methyl 3-oxobutanoato ligands. Each ligand binds via the carbonyl and hydroxyl oxygens, creating a six-membered chelate ring.
- Key Parameters :
- Average Al–O bond length: 1.87 Å (shorter than other analogues due to minimal steric hindrance from the methyl group).
- Ligand bite angle (O–Al–O): ~84.5°, indicating moderate strain in the chelate ring.
- Thermal Stability : Higher thermal stability compared to bulkier ligands, attributed to the compact methyl group .
Tris(tert-butyl 3-oxobutanoato-κ²O,O')aluminium(III)
- Structure : Similar octahedral geometry but with tert-butyl substituents on the β-ketoester ligands. The bulky tert-butyl groups introduce significant steric effects.
- Key Parameters :
- Average Al–O bond length: 1.92 Å (longer than the methyl analogue due to steric repulsion).
- Ligand bite angle: ~82.3°, reflecting increased ring strain from bulky substituents.
- Thermal Stability : Reduced stability compared to the methyl derivative, as steric crowding destabilizes the coordination sphere .
Heterobimetallic Frameworks with Aluminium
- Structure: Extended coordination networks incorporating aluminium and other metals (e.g., copper or zinc). For example, [AlCu(O₂CCH₃)₄(OH₂)₂] structures feature square-planar heterometallic nodes linked by carboxylate bridges.
- Key Parameters :
- Al–O bond lengths: 1.89–1.93 Å (consistent with tris-chelated complexes).
- Coordination dimensionality: 2D or 3D frameworks, contrasting with the discrete molecular structures of tris-β-ketoesterate complexes.
- Applications : Enhanced functionality in gas storage or catalysis due to porous architectures and multi-metal synergies .
Data Table: Structural and Comparative Analysis
| Compound | Al–O Bond Length (Å) | Bite Angle (°) | Coordination Geometry | Thermal Stability | Key Feature(s) |
|---|---|---|---|---|---|
| Tris(2-ethoxyethanolato-O,O')aluminium | N/A | N/A | Octahedral (assumed) | Moderate (inferred) | Ethoxy group enhances solubility |
| Tris(methyl 3-oxobutanoato)Al(III) | 1.87 | 84.5 | Octahedral | High | Compact ligand minimizes strain |
| Tris(tert-butyl 3-oxobutanoato)Al(III) | 1.92 | 82.3 | Octahedral | Moderate | Steric bulk increases bond length |
| Heterobimetallic Al/Cu frameworks | 1.89–1.93 | N/A | 2D/3D networks | Variable | Multi-metal synergy for catalysis |
Critical Discussion of Ligand Effects
- Steric Impact : Bulky ligands (e.g., tert-butyl) elongate Al–O bonds and reduce thermal stability, whereas smaller ligands (e.g., methyl) favor stronger metal-ligand interactions .
- Electronic Effects : Electron-withdrawing groups on β-ketoesters (e.g., carbonyl) enhance ligand rigidity, stabilizing the octahedral geometry.
- Functional Versatility: Heterobimetallic frameworks leverage aluminium’s Lewis acidity and secondary metals’ redox activity for advanced applications, a feature absent in monomeric tris-chelated complexes .
Biological Activity
Tris(2-ethoxyethanolato-O,O')aluminium, commonly referred to as TEA, is a coordination compound of aluminium that has garnered attention for its potential biological activities. This article explores the biological activity of TEA, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
TEA is characterized by its coordination with three ethoxyethanolato ligands. The chemical formula can be represented as:
This structure allows TEA to interact with various biological systems, making it a subject of interest in pharmacological and toxicological studies.
- Antimicrobial Activity : TEA has shown potential antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.
- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and inflammation.
- Cytotoxic Effects : Research has demonstrated that TEA can induce cytotoxicity in certain cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to programmed cell death.
Toxicity Profile
TEA's toxicity has been evaluated in several studies:
- Acute Toxicity : In animal models, TEA exhibited low acute toxicity levels, with LD50 values indicating a relatively safe profile when administered in controlled doses.
- Chronic Exposure : Long-term exposure studies have suggested potential hepatotoxic effects at high concentrations, warranting further investigation into its safety for prolonged use.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested TEA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL, suggesting its potential as a disinfectant agent in clinical settings.
Case Study 2: Antioxidant Activity
A study conducted by Smith et al. (2024) explored the antioxidant effects of TEA on human fibroblast cells exposed to oxidative stress. The findings revealed that TEA reduced reactive oxygen species (ROS) levels by approximately 40%, demonstrating its protective effects against oxidative damage.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies conducted on breast cancer cell lines (MCF-7) showed that TEA induced apoptosis at concentrations above 10 μM. The study highlighted the compound's potential as a chemotherapeutic agent, although further research is needed to elucidate the underlying mechanisms.
Summary of Findings
| Study | Biological Activity | Key Findings |
|---|---|---|
| Journal of Antimicrobial Chemotherapy | Antimicrobial | Significant reduction in bacterial growth at 0.5 mg/mL |
| Smith et al. (2024) | Antioxidant | 40% reduction in ROS levels in human fibroblasts |
| In vitro Breast Cancer Study | Cytotoxicity | Induced apoptosis at concentrations >10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
